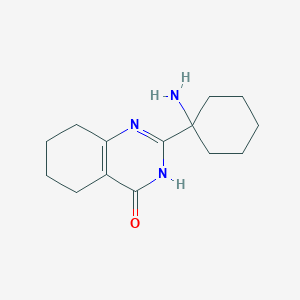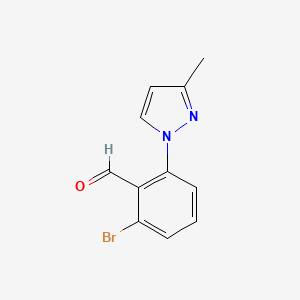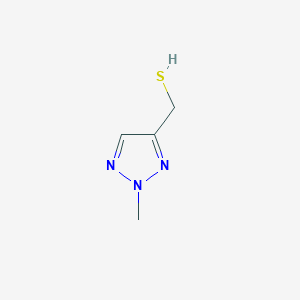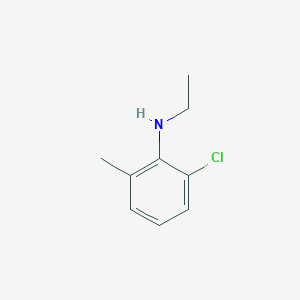
2-chloro-N-ethyl-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-ethyl-6-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-6-methylaniline typically involves the chlorination of N-ethyl-6-methylaniline. One common method is the reaction of N-ethyl-6-methylaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-ethyl-6-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-chloro-N-ethyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-ethyl-6-methylaniline depends on its specific application. In pharmaceuticals, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-methylaniline: Similar structure but lacks the ethyl group.
N-ethyl-6-methylaniline: Similar structure but lacks the chlorine atom.
2-chloro-N-methylaniline: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
2-chloro-N-ethyl-6-methylaniline is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in the synthesis of various compounds with specific properties.
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-6-methylaniline |
InChI |
InChI=1S/C9H12ClN/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3 |
Clé InChI |
ZTXMIFIAUXVBMC-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC=C1Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


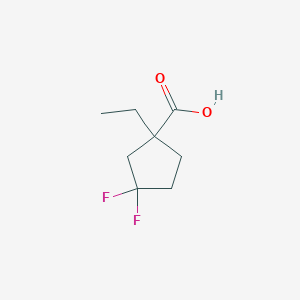
![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)
amine](/img/structure/B15271337.png)
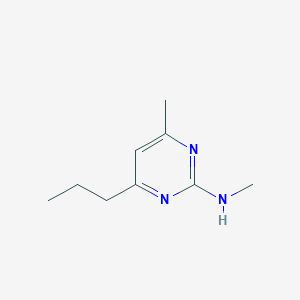
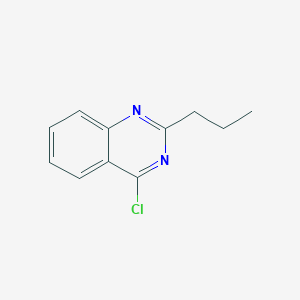
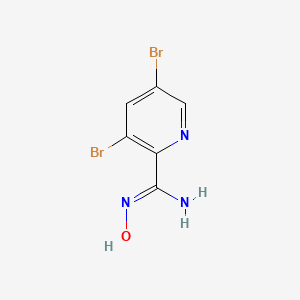
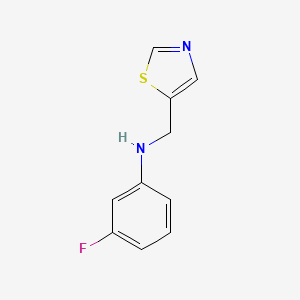
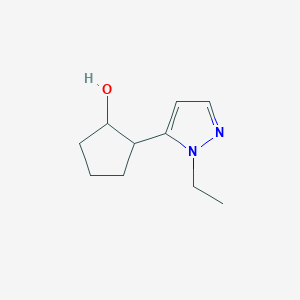
![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
![1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine](/img/structure/B15271388.png)
